molecular formula C14H11NO5 B2824040 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid;hydrate CAS No. 2355385-14-5

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid;hydrate

Cat. No.: B2824040
CAS No.: 2355385-14-5
M. Wt: 273.244
InChI Key: BSKCBECJDSLWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid;hydrate is a complex organic compound with a unique tricyclic structure. It is known for its significant applications in various scientific fields, including chemistry, biology, and medicine. The compound’s intricate structure and reactivity make it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid;hydrate involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and reaction time. The use of advanced purification techniques like chromatography further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid;hydrate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid;hydrate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid;hydrate stands out due to its specific tricyclic structure, which imparts unique reactivity and biological activity.

Properties

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4.H2O/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19;/h1-6H,7H2,(H,16,17);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKCBECJDSLWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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